Cas no 1256374-18-1 (1,4-Dibromo-3,3-dimethoxybutan-2-one)

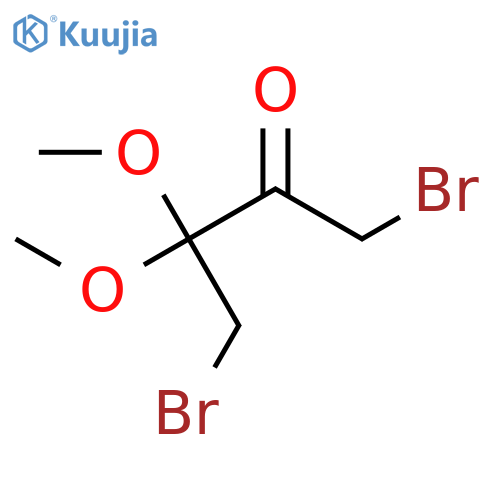

1256374-18-1 structure

商品名:1,4-Dibromo-3,3-dimethoxybutan-2-one

CAS番号:1256374-18-1

MF:C6H10Br2O3

メガワット:289.94980096817

MDL:MFCD32874638

CID:5667904

PubChem ID:155822196

1,4-Dibromo-3,3-dimethoxybutan-2-one 化学的及び物理的性質

名前と識別子

-

- 1256374-18-1

- 1,4-Dibromo-3,3-dimethoxybutan-2-one

- EN300-27122041

-

- MDL: MFCD32874638

- インチ: 1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3

- InChIKey: NUCIMOWDIVHMKY-UHFFFAOYSA-N

- ほほえんだ: BrCC(C(CBr)=O)(OC)OC

計算された属性

- せいみつぶんしりょう: 289.89762g/mol

- どういたいしつりょう: 287.89967g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 35.5Ų

1,4-Dibromo-3,3-dimethoxybutan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27122041-10.0g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 10g |

$1778.0 | 2023-05-26 | |

| Enamine | EN300-27122041-0.25g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 0.25g |

$162.0 | 2023-09-11 | |

| Enamine | EN300-27122041-1.0g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 1g |

$414.0 | 2023-05-26 | |

| 1PlusChem | 1P028GS9-5g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 5g |

$1544.00 | 2024-07-09 | |

| Aaron | AR028H0L-500mg |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 500mg |

$452.00 | 2025-02-16 | |

| 1PlusChem | 1P028GS9-500mg |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 500mg |

$445.00 | 2024-07-09 | |

| Aaron | AR028H0L-1g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 1g |

$595.00 | 2025-02-16 | |

| Enamine | EN300-27122041-0.05g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 0.05g |

$76.0 | 2023-09-11 | |

| Enamine | EN300-27122041-0.5g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 0.5g |

$310.0 | 2023-09-11 | |

| Enamine | EN300-27122041-2.5g |

1,4-dibromo-3,3-dimethoxybutan-2-one |

1256374-18-1 | 95% | 2.5g |

$810.0 | 2023-09-11 |

1,4-Dibromo-3,3-dimethoxybutan-2-one 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

1256374-18-1 (1,4-Dibromo-3,3-dimethoxybutan-2-one) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬